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molecular formula C13H8F3NO B3213687 6-(2-(Trifluoromethyl)phenyl)picolinaldehyde CAS No. 112432-96-9

6-(2-(Trifluoromethyl)phenyl)picolinaldehyde

Cat. No. B3213687
M. Wt: 251.2 g/mol
InChI Key: UQGRBLVDXGXUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04696938

Procedure details

0.6 g of 6-(2-trifluoromethylphenyl)-2-methylpyridine was dissolved in 50 ml of 1,4-dioxane, 0.43 g of selenium dioxide (Aldrich, Gold Label) was added and the mixture was refluxed for 48 hours. A further 0.7 g, selenium dioxide and 50 ml dioxane were added and refluxing was continued for a further 48 hours. The solids were removed by filtration and the dioxane evaporated to afford crude 6-(2-trifluoromethylphenyl)-2-pyridinecarboxaldehyde.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([F:16])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:14]=[C:13]([CH3:15])[CH:12]=[CH:11][CH:10]=1.[Se](=O)=[O:19]>O1CCOCC1>[F:17][C:2]([F:1])([F:16])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[N:14]=[C:13]([CH:15]=[O:19])[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)C1=CC=CC(=N1)C)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.43 g
Type
reactant
Smiles
[Se](=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the dioxane evaporated

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)C1=CC=CC(=N1)C=O)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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